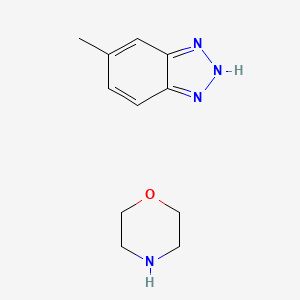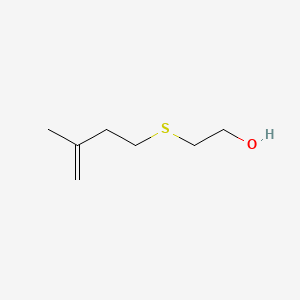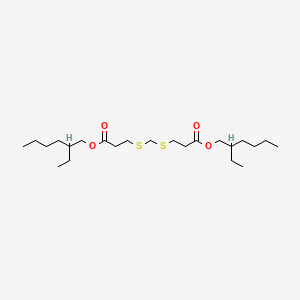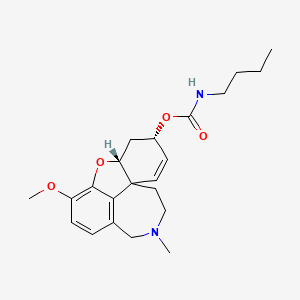
4-Bromo-4-(4-chlorophenyl)piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4-(4-chlorophenyl)piperidinium bromide is a chemical compound with the molecular formula C₁₁H₁₄Br₂ClN It is a halogenated piperidine derivative, characterized by the presence of both bromine and chlorine atoms attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-(4-chlorophenyl)piperidinium bromide typically involves the halogenation of piperidine derivatives. One common method includes the reaction of 4-chlorophenylpiperidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-(4-chlorophenyl)piperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-Bromo-4-(4-chlorophenyl)piperidinium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-4-(4-chlorophenyl)piperidinium bromide involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromopiperidine: A related compound with a similar structure but lacking the chlorophenyl group.
4-Chloropiperidine: Another related compound with a similar structure but lacking the bromine atom.
Uniqueness
4-Bromo-4-(4-chlorophenyl)piperidinium bromide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a versatile compound for various applications, distinguishing it from other piperidine derivatives.
Properties
CAS No. |
84501-69-9 |
|---|---|
Molecular Formula |
C11H14Br2ClN |
Molecular Weight |
355.49 g/mol |
IUPAC Name |
4-bromo-4-(4-chlorophenyl)piperidine;hydrobromide |
InChI |
InChI=1S/C11H13BrClN.BrH/c12-11(5-7-14-8-6-11)9-1-3-10(13)4-2-9;/h1-4,14H,5-8H2;1H |
InChI Key |
HOXJBAUKZCJINO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)













